Cyclopentadienide

Description

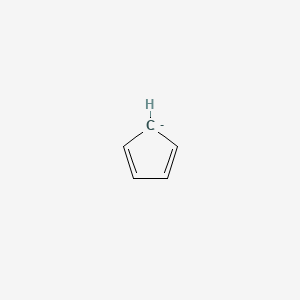

Structure

3D Structure

Propriétés

IUPAC Name |

cyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5/c1-2-4-5-3-1/h1-5H/q-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINKOGOPEQSHQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027108 | |

| Record name | 2,4-Cyclopentadienide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

65.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12127-83-2 | |

| Record name | 2,4-Cyclopentadienide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the aromatic properties of the cyclopentadienyl anion?

An In-depth Technical Guide to the Aromatic Properties of the Cyclopentadienyl Anion

Abstract

The cyclopentadienyl anion ([C₅H₅]⁻), often abbreviated as Cp⁻, is a quintessential example of a non-benzenoid aromatic species. Its remarkable stability, derived from its electronic structure, has profound implications for its chemical and physical properties, making it a ubiquitous ligand in organometallic chemistry. This technical guide provides a comprehensive overview of the theoretical underpinnings and experimental evidence that define the aromatic character of the cyclopentadienyl anion. It includes detailed experimental protocols for its synthesis and characterization, quantitative data for key physical properties, and graphical representations of its electronic structure and experimental workflows, tailored for an audience of chemical researchers and drug development professionals.

Theoretical Framework of Aromaticity in the Cyclopentadienyl Anion

The stability and unique properties of the cyclopentadienyl anion are rationalized by the principles of aromaticity, most notably Hückel's rule. A compound is considered aromatic if it adheres to four fundamental criteria, all of which are met by [C₅H₅]⁻.

-

Cyclic Structure: The anion consists of five carbon atoms arranged in a continuous ring.

-

Planarity: The molecule adopts a planar conformation, allowing for maximum overlap of p-orbitals across the ring.

-

Full Conjugation: Upon deprotonation of cyclopentadiene, the methylene carbon rehybridizes from sp³ to sp², resulting in a p-orbital on every carbon atom in the ring.[1] This creates a continuous, cyclic array of parallel p-orbitals.

-

Hückel's Rule (4n+2 π-electrons): The anion contains six π-electrons: four from the two double bonds of the neutral precursor and two from the lone pair on the sp²-hybridized carbanion.[2] This electron count satisfies Hückel's rule for n=1 (4(1)+2 = 6), qualifying it as an aromatic system.[2]

This adherence to Hückel's criteria is visually summarized in the logical flowchart below.

Molecular Orbital (MO) Theory Perspective

Molecular orbital theory provides a more profound explanation for aromatic stability. The five p-orbitals of the cyclopentadienyl system combine to form five π molecular orbitals: one low-energy bonding orbital (ψ₁), a pair of degenerate bonding orbitals (ψ₂, ψ₃), and a pair of degenerate anti-bonding orbitals (ψ₄, ψ₅). The six π-electrons of the anion completely fill the three bonding molecular orbitals, leaving the anti-bonding orbitals empty. This closed-shell electron configuration results in significant delocalization energy and accounts for the anion's enhanced stability.

References

A Comprehensive Technical Guide to the Synthesis of Sodium Cyclopentadienide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium cyclopentadienide (NaCp), an organosodium compound with the formula C₅H₅Na, is a cornerstone reagent in synthetic organometallic and inorganic chemistry. Its primary utility lies in its function as a nucleophilic source of the cyclopentadienyl (Cp⁻) anion, an essential ligand for the synthesis of metallocenes and other transition metal complexes. The unusual acidity of its parent hydrocarbon, cyclopentadiene (pKa ≈ 15-16), is attributed to the aromatic stabilization of the resulting Cp⁻ anion, which satisfies Hückel's rule with 6 π-electrons.[1][2][3][4] This guide provides an in-depth review of the principal synthetic methodologies for NaCp, detailed experimental protocols, comparative data on various synthetic routes, and critical safety information for its handling and storage.

Introduction to Synthetic Principles

The synthesis of sodium this compound is fundamentally an acid-base reaction involving the deprotonation of cyclopentadiene. Due to the high stability of the aromatic cyclopentadienyl anion, cyclopentadiene is one of the most acidic hydrocarbons known and can be deprotonated by a range of moderately strong bases.[1]

Most synthetic procedures must first address the fact that cyclopentadiene readily dimerizes at room temperature via a Diels-Alder reaction to form dicyclopentadiene (DCPD).[5][6] Therefore, the monomeric cyclopentadiene is typically generated fresh for immediate use by a retro-Diels-Alder reaction. This is achieved by heating commercial DCPD (often 85% pure) and distilling the lower-boiling monomer (b.p. 40-42.5 °C).[7][8] The collected monomer must be kept cold (e.g., in a dry ice bath) to prevent re-dimerization before use.[8] More recent, efficient methods have been developed that utilize DCPD directly, generating the monomer in situ.[5][9][10]

Methodologies for Synthesis

Several reliable methods exist for the preparation of sodium this compound, differing primarily in the choice of the deprotonating agent and the starting material (cyclopentadiene vs. dicyclopentadiene).

-

Sodium Metal: A classic and effective method involves the direct reaction of sodium metal with cyclopentadiene.[2] The sodium can be used in various high-surface-area forms, such as a fine dispersion in xylene ("sodium sand"), wire, or molten metal, to increase the reaction rate.[2][8][11] The reaction is heterogeneous and liberates hydrogen gas.

2 Na + 2 C₅H₆ → 2 NaC₅H₅ + H₂[12]

-

Sodium Hydride (NaH): This is a more convenient and widely used modern method that avoids the handling of metallic sodium.[2] Sodium hydride, a powerful non-nucleophilic base, reacts cleanly with cyclopentadiene in a suitable solvent like tetrahydrofuran (THF) to afford the sodium salt and hydrogen gas.[13]

NaH + C₅H₆ → NaC₅H₅ + H₂[2]

-

Other Bases: Other strong bases such as sodium amide (NaNH₂) and, under specific conditions, even solid sodium hydroxide (NaOH) have been successfully employed for the deprotonation.[14][15]

-

Direct Reaction with Dicyclopentadiene: To circumvent the separate monomer preparation step, an improved one-pot synthesis has been developed. This procedure involves heating an alkali metal directly with neat dicyclopentadiene to a temperature (e.g., 160 °C) where the retro-Diels-Alder reaction occurs. The cyclopentadiene monomer is generated in situ and immediately reacts with the metal.[5][9][10]

Comparative Data of Synthetic Routes

The choice of synthetic method often depends on the desired scale, available equipment, and safety considerations. The following table summarizes quantitative data from various reported procedures.

| Deprotonating Agent | Starting Material | Solvent | Temperature | Reaction Time | Reported Yield | Key Features & Notes |

| Sodium Metal | Dicyclopentadiene | None (Neat) | 160 °C | 6 hours | 99% | One-pot procedure; avoids monomer preparation and use of dry solvents. Product precipitates as a white solid.[5][10] |

| Sodium Hydride (NaH) | Cyclopentadiene | Tetrahydrofuran (THF) | 0 °C to RT | 1.5 - 2 hours | High (often quantitative) | Convenient and common lab-scale method; foaming can occur during addition.[13] |

| Sodium Metal (dispersion) | Cyclopentadiene | Tetrahydrofuran (THF) | Ice bath (0 °C) | ~1 hour | 67-73% (in subsequent reaction) | Classic method; requires preparation of sodium dispersion in xylene first.[8] |

| Sodium Hydroxide (NaOH) | Cyclopentadiene | Tetrahydrofuran (THF) | Not specified | Not specified | >96% | Utilizes a less hazardous and cheaper base, though less common in literature.[14] |

| Sodium Amide (NaNH₂) | Cyclopentadiene | Dimethylformamide (DMF) | Not specified | Not specified | High | Effective, but NaNH₂ is also a hazardous reagent.[15] |

Detailed Experimental Protocols

The following protocols are adapted from established and reliable procedures. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Synthesis using Sodium Hydride in THF

(Adapted from Organic Syntheses, Coll. Vol. 8, p.396; Vol. 68, p.155)[13]

-

Apparatus Setup: A 5-L, three-necked, round-bottomed flask is fitted with a mechanical stirrer, a gas inlet, and a stopper. The entire apparatus is flame-dried under a stream of dry argon and allowed to cool to room temperature.

-

Reagent Addition: The stopper is replaced with a powder funnel. Under a positive argon flow, 100 g (4.17 mol) of dry sodium hydride (as a powder or mineral oil dispersion) is added to the flask, followed by 2.0 L of anhydrous THF.

-

Cyclopentadiene Addition: The powder funnel is replaced by a 500-mL pressure-equalizing addition funnel. The stirred NaH/THF suspension is cooled in an external ice-water bath. Freshly distilled cyclopentadiene (275 g, 4.16 mol) is added to the addition funnel.

-

Reaction: The cyclopentadiene is added dropwise to the stirred slurry over 30-40 minutes. The rate of addition should be controlled to manage the vigorous hydrogen evolution and foaming.

-

Completion: After the addition is complete, the ice bath is removed, and the resulting solution is stirred for an additional 1 hour at room temperature to ensure the reaction goes to completion. The product is a solution of sodium this compound in THF, which is often pink or purple due to trace oxidized impurities, and can be used directly for subsequent reactions.[2][8]

Protocol 2: Synthesis using Sodium Metal in Neat Dicyclopentadiene

(Adapted from Organometallics 2003, 22, 5, 877-878)[10]

-

Apparatus Setup: A reaction flask equipped with a reflux condenser and a magnetic stirrer is charged with 400 mL of commercial dicyclopentadiene.

-

Reagent Addition: Freshly cut sodium metal (10.0 g, 0.43 mol) is added to the dicyclopentadiene at room temperature under an inert atmosphere.

-

Reaction: The mixture is heated with stirring. As the temperature rises, the solution may turn blue. The mixture is heated to 160 °C for 6 hours. During this time, the in situ generated cyclopentadiene reacts with the molten sodium, causing a white solid (NaCp) to precipitate. The cessation of hydrogen evolution indicates the consumption of the sodium metal.

-

Isolation: After cooling to room temperature, the reaction mixture is filtered under inert atmosphere. The white solid residue is washed with several portions of n-pentane and dried under vacuum.

-

Yield: This method reports a yield of 38 g (99%). The unreacted dicyclopentadiene can be recovered and reused.[10]

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the core chemical transformation and a typical experimental workflow for the synthesis of sodium this compound.

Caption: Deprotonation of cyclopentadiene to form the aromatic this compound anion.

Caption: General experimental workflow for NaCp synthesis using sodium hydride.

Safety, Handling, and Storage

The synthesis and handling of sodium this compound require stringent safety protocols due to the hazardous nature of the reagents and product.

-

Reagent Hazards:

-

Sodium Metal: Reacts violently with water, liberating flammable hydrogen gas. Must be handled under mineral oil or an inert atmosphere.

-

Sodium Hydride: A flammable solid that is highly moisture-sensitive.[13] Contact with water also produces flammable hydrogen gas.

-

Cyclopentadiene: Has an irritating odor and is flammable.[7]

-

Solvents (THF, Xylene): Are flammable. THF can form explosive peroxides upon prolonged exposure to air and must be tested and purified before use.[8]

-

-

Reaction Hazards:

-

Exothermicity: The deprotonation reaction is highly exothermic.[2] Proper cooling and controlled addition of reagents are critical to prevent thermal runaway.[2]

-

Hydrogen Evolution: The reaction produces large volumes of flammable hydrogen gas. The apparatus must be well-ventilated and open to a bubbler to prevent pressure buildup. All ignition sources must be excluded.

-

-

Product Handling and Storage:

-

Pyrophoricity: Solid sodium this compound is pyrophoric and can ignite spontaneously on exposure to air.[16]

-

Air and Moisture Sensitivity: NaCp reacts rapidly with water and atmospheric moisture.[12][16][17] It must be handled and stored exclusively under a dry, inert atmosphere (nitrogen or argon).[16][18]

-

Storage: Commercially, NaCp is typically supplied as a 2.0-2.4 M solution in THF.[2] In the lab, it should be stored in a tightly sealed container in a cool, dry, flammables-designated area, preferably under nitrogen.[16][18]

-

All manipulations should be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and chemical-resistant gloves.[16][18]

Conclusion

The synthesis of sodium this compound is a fundamental and vital procedure in organometallic chemistry. While several methods exist, the use of sodium hydride in THF offers a convenient and high-yielding route for laboratory-scale preparations. For larger scales or to avoid the pre-synthesis of the cyclopentadiene monomer, the direct reaction of sodium metal with dicyclopentadiene presents a highly efficient alternative. Regardless of the method chosen, a thorough understanding of the reaction's principles and strict adherence to safety protocols are paramount for the successful and safe preparation of this indispensable chemical reagent.

References

- 1. brainly.com [brainly.com]

- 2. Sodium this compound - Wikipedia [en.wikipedia.org]

- 3. Solved The pKa of cyclopentadiene (I) and cycloheptatriene | Chegg.com [chegg.com]

- 4. sciepub.com [sciepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US8057714B2 - Synthesis method of metal this compound in bulk - Google Patents [patents.google.com]

- 7. Cyclopentadiene | 542-92-7 | Benchchem [benchchem.com]

- 8. orgsyn.org [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. datapdf.com [datapdf.com]

- 11. Sodium this compound | 4984-82-1 | Benchchem [benchchem.com]

- 12. Buy Sodium this compound | 4984-82-1 [smolecule.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Synthesis of cyclopentadienyl sodium by base method [journal.buct.edu.cn]

- 15. US2848506A - Preparation of cyclopentadienylsodium - Google Patents [patents.google.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.co.uk [fishersci.co.uk]

The Electronic Architecture of Cyclopentadienide Ligands: A Deep Dive into Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

The cyclopentadienide (Cp) ligand, a cornerstone of modern organometallic chemistry, owes its ubiquity to a unique combination of electronic and structural properties. This technical guide provides an in-depth exploration of the electronic structure and bonding characteristics of this compound ligands and their metal complexes. Understanding these fundamental principles is crucial for the rational design of novel catalysts, materials, and therapeutic agents.

Electronic Structure of the this compound Anion

The this compound anion ([C₅H₅]⁻) is a planar, cyclic, and aromatic species. Its aromaticity, a key determinant of its stability, arises from the presence of 6 π-electrons, fulfilling Hückel's rule (4n+2 π electrons, where n=1).[1][2] This electron delocalization results in equivalent carbon-carbon bond lengths, intermediate between typical single and double bonds, and a symmetrical distribution of negative charge across the five-membered ring.

The π molecular orbitals of the this compound anion are derived from the linear combination of the five p orbitals of the carbon atoms. This results in three bonding molecular orbitals (ψ₁, ψ₂, ψ₃) and two anti-bonding molecular orbitals (ψ₄, ψ₅). The six π-electrons of the anion completely fill the bonding molecular orbitals, contributing to its significant stability.

Bonding in Metallocenes

The interaction between the this compound ligand and a metal center is best described by molecular orbital theory. In metallocenes, such as the archetypal ferrocene ([Fe(Cp)₂]), the π molecular orbitals of the two Cp ligands combine to form symmetry-adapted linear combinations (SALCs). These ligand group orbitals then interact with the valence orbitals of the central metal atom (s, p, and d orbitals) that possess compatible symmetry.

The primary bonding interactions involve the overlap of the ligand's e₁g orbitals with the metal's dₓz and dᵧz orbitals, forming strong π-bonds. Additionally, there is a significant interaction between the ligand's a₁g orbital and the metal's d₂² orbital, as well as between the ligand's e₁ᵤ orbitals and the metal's pₓ and pᵧ orbitals. The frontier molecular orbitals of metallocenes, which dictate their reactivity and electronic properties, are typically metal-based d-orbitals that are either non-bonding or slightly anti-bonding.

Quantitative Structural Data

The electronic structure of this compound ligands and their metal complexes is reflected in their experimentally determined bond lengths and angles. The following tables summarize key quantitative data obtained from X-ray crystallographic studies.

Table 1: C-C Bond Lengths in Cyclopentadienyl Compounds

| Compound | C-C Bond Length (Å) | Comments |

| Sodium this compound (NaCp) | 1.380 - 1.401 | Slight deviation from a perfect pentagon in the solid state. |

| Ferrocene (Fe(Cp)₂) | ~1.40 | All C-C bonds are equivalent due to delocalization. |

Table 2: Metal-Carbon Bond Lengths in First-Row Transition Metal Metallocenes

| Metallocene | Metal-Carbon (M-C) Bond Length (Å) | Number of d-electrons |

| Vanadocene (V(Cp)₂) | ~2.28 | 3 |

| Chromocene (Cr(Cp)₂) | ~2.17 | 4 |

| Manganocene (Mn(Cp)₂) | ~2.38 (high-spin) | 5 |

| Ferrocene (Fe(Cp)₂) | ~2.06 | 6 |

| Cobaltocene (Co(Cp)₂) | ~2.12 | 7 |

| Nickelocene (Ni(Cp)₂) | ~2.20 | 8 |

Note: Bond lengths can vary slightly depending on the crystal structure and experimental conditions.

Experimental Protocols

The characterization of cyclopentadienyl complexes relies on a suite of analytical techniques. Below are detailed methodologies for two key experiments.

Single-Crystal X-ray Diffraction of an Air-Sensitive Organometallic Compound

Methodology:

-

Crystal Growth: High-quality single crystals are grown under an inert atmosphere (e.g., in a glovebox) using techniques such as slow evaporation of a saturated solution, vapor diffusion, or solvent layering.[3]

-

Crystal Selection and Mounting: A suitable crystal is selected under a microscope and coated with an inert oil (e.g., paratone) to prevent decomposition upon exposure to air. The crystal is then mounted on a cryo-loop.[4]

-

Data Collection: The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, integrate the reflection intensities, and apply corrections for factors such as absorption and crystal decay.

-

Structure Solution and Refinement: The initial positions of the atoms in the crystal lattice are determined using computational methods. The structural model is then refined against the experimental data to obtain the final, accurate molecular structure.

NMR Spectroscopy of a Paramagnetic Organometallic Complex

Methodology:

-

Sample Preparation: In a glovebox or using Schlenk techniques, a small amount of the paramagnetic complex is dissolved in a deuterated solvent. An internal standard may be added for chemical shift referencing. The solution is transferred to an NMR tube and sealed.

-

Instrument Setup: The NMR tube is placed in the spectrometer. For paramagnetic samples, a wider spectral width and shorter relaxation delays are often necessary due to the rapid relaxation induced by the unpaired electrons.

-

Data Acquisition: A standard ¹H or ¹³C NMR spectrum is acquired. Due to the presence of unpaired electrons, the signals in the NMR spectrum of a paramagnetic compound are often significantly shifted and broadened compared to those of diamagnetic analogues.

-

Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts, line widths, and relaxation times of the signals can provide valuable information about the electronic structure and magnetic properties of the complex. For some paramagnetic complexes, specialized NMR techniques, such as Evans' method, can be used to determine the magnetic susceptibility.

Conclusion

The electronic structure and bonding of this compound ligands are fundamental to their diverse and extensive coordination chemistry. The aromaticity of the Cp anion provides a stable platform for coordination to a wide range of metal centers. The nature of the metal-ligand bonding, as described by molecular orbital theory, dictates the geometry, stability, and reactivity of the resulting organometallic complexes. A thorough understanding of these principles, supported by quantitative data from techniques such as X-ray crystallography and NMR spectroscopy, is essential for the continued development of cyclopentadienyl-based systems in catalysis, materials science, and medicine.

References

Discovery and history of ferrocene and cyclopentadienide complexes

An In-depth Technical Guide on the Discovery and History of Ferrocene and Cyclopentadienide Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accidental discovery of ferrocene in 1951 marked a pivotal moment in chemistry, heralding the dawn of modern organometallic chemistry.[1] This guide provides a comprehensive overview of the history, discovery, and structural elucidation of ferrocene and the subsequent development of this compound complexes. It details the initial serendipitous syntheses, the revolutionary "sandwich" structure proposal that reshaped chemical bonding theories, and the key experimental protocols that underpin its synthesis and derivatization. Quantitative data are presented in tabular format for clarity, and critical historical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this landmark molecule and its derivatives.

Introduction: The Dawn of a New Era in Organometallic Chemistry

The field of organometallic chemistry, which bridges organic and inorganic chemistry, was irrevocably transformed by the discovery of ferrocene, an organoiron compound with the formula Fe(C₅H₅)₂.[1][2] Its remarkable stability and novel structure, consisting of an iron atom "sandwiched" between two parallel cyclopentadienyl rings, challenged existing theories of chemical bonding and valence.[3][4] This discovery not only introduced a new class of compounds known as metallocenes but also catalyzed a surge of research into the synthesis, structure, and reactivity of transition metal-carbon bonds, profoundly impacting areas from industrial catalysis to materials science and medicine.[5][6]

The Serendipitous Discovery of Ferrocene

The discovery of ferrocene was not the result of a targeted research program but rather a series of fortunate accidents in two independent laboratories.[2]

Kealy and Pauson's Unexpected Finding

In 1951, T.J. Kealy and P.L. Pauson at Duquesne University were attempting to synthesize fulvalene by reacting cyclopentadienyl magnesium bromide with ferric chloride.[2][7][8] Instead of the anticipated product, they isolated a remarkably stable, orange crystalline powder with the formula C₁₀H₁₀Fe.[2][3] This unexpected product, which they named ferrocene, exhibited properties inconsistent with known organoiron compounds.[9]

An Independent Discovery at British Oxygen

Around the same time, S.A. Miller, J.A. Tebboth, and J.F. Tremaine at British Oxygen were investigating the reaction of cyclopentadiene with nitrogen over a reduced iron catalyst at 300°C as part of their work on the Haber process.[2][10] They too observed the formation of the same stable orange compound.[11] Although they correctly identified the product, they delayed publication, allowing Kealy and Pauson's report in Nature on December 15, 1951, to be the first formal announcement of this new type of organo-iron compound.[3][9][12]

Unraveling the Structure: From a Linear Postulate to a "Sandwich"

The initial proposed structure for ferrocene was incorrect and did not account for its unusual stability. The subsequent elucidation of its true structure was a landmark achievement in chemistry.

The Initial, Incorrect Structural Proposal

Both the Kealy and Pauson team and the Miller group initially proposed a structure where the iron atom was connected by single covalent bonds to one carbon atom from each of the two cyclopentadienyl rings.[3][13] This structure, however, was inconsistent with the compound's observed lack of reactivity and its diamagnetic nature.[2][9]

The "Sandwich" Structure: A Paradigm Shift

The puzzle of ferrocene's structure attracted the attention of several prominent chemists. Geoffrey Wilkinson at Harvard University, in collaboration with Robert B. Woodward, and independently, Ernst Otto Fischer at the Technical University of Munich, proposed the revolutionary "sandwich" structure.[7][14][15] They correctly deduced that the iron(II) ion was located between two planar, aromatic this compound anions (C₅H₅⁻).[2][4] In this arrangement, the iron atom is equally bonded to all ten carbon atoms, with its d-orbitals interacting with the π-molecular orbitals of the two rings.[16] This model, which satisfied the 18-electron rule for stable organometallic compounds, successfully explained ferrocene's remarkable stability, nonpolar nature, and aromatic-like reactivity.[2][17] The structure was soon confirmed by X-ray crystallography.[13]

The 1973 Nobel Prize in Chemistry

The profound impact of the discovery and structural elucidation of ferrocene was recognized in 1973 when Geoffrey Wilkinson and Ernst Otto Fischer were jointly awarded the Nobel Prize in Chemistry "for their pioneering work, performed independently, on the chemistry of the organometallic, so called sandwich compounds".[2][3][18][19]

Synthesis of Ferrocene: From Early Methods to Modern Protocols

The methods for synthesizing ferrocene have evolved from the initial serendipitous discoveries to more controlled and efficient laboratory procedures.

Historical Synthetic Routes

The two earliest methods reflect the accidental discoveries:

-

Pauson and Kealy's Method: Reaction of a cyclopentadienyl Grignard reagent (C₅H₅MgBr) with iron(III) chloride (FeCl₃).[2][7]

-

Miller et al.'s Method: Direct reaction of gaseous cyclopentadiene with metallic iron at elevated temperatures.[2][11]

Other early approaches included the reaction of iron pentacarbonyl with cyclopentadiene.[20]

Common Modern Synthetic Approaches

Modern syntheses are generally more reliable and higher-yielding. Common methods include:

-

Using Sodium this compound: 2 NaC₅H₅ + FeCl₂ → Fe(C₅H₅)₂ + 2 NaCl.[2]

-

In-situ Base Method: FeCl₂·4H₂O + 2 C₅H₆ + 2 KOH → Fe(C₅H₅)₂ + 2 KCl + 6 H₂O.[2] This method avoids the need to pre-form the alkali metal this compound.

Properties and Characterization of Ferrocene

Ferrocene is an orange crystalline solid with a camphor-like odor.[2][21] It is exceptionally stable to air, water, and strong bases, and can be heated to 400°C without decomposition.[2] It is soluble in most organic solvents but insoluble in water.[2][22]

| Property | Value |

| Chemical Formula | C₁₀H₁₀Fe |

| Molar Mass | 186.04 g/mol [2] |

| Appearance | Orange crystalline solid[2][23] |

| Melting Point | 172.5–174 °C[2][21] |

| Boiling Point | 249 °C[2][21] |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO and benzene[2][21] |

| Vapor Pressure | Sublimes above 100 °C; ~1 Pa at 25 °C[2][22] |

| Bond Distances | Fe–C: 2.04 Å; C–C: 1.40 Å[2] |

| ¹H NMR (CDCl₃) | δ 4.15 (s, 10H) |

| ¹³C NMR (CDCl₃) | δ 67.8 |

| IR Spectroscopy (KBr) | Key peaks around 3100 (C-H stretch), 1411, 1108, 1002, 811 cm⁻¹ |

| UV-Vis (Ethanol) | λ_max at 325 nm and 440 nm[24] |

| Redox Potential (vs Fc/Fc⁺) | 0 V (by definition) |

The Broader Family of this compound Complexes

The discovery of ferrocene quickly led to the synthesis of numerous other "sandwich" and "half-sandwich" compounds, known as metallocenes, with various transition metals (e.g., nickelocene, cobaltocene, titanocene dichloride).[2][25] The cyclopentadienyl (Cp) ligand and its substituted variants proved to be exceptionally versatile, capable of stabilizing metals in a wide range of oxidation states and coordination geometries.[5][25] This expansion created a vast and rich field of organometallic chemistry with applications in catalysis, polymer science, and beyond.[25]

Detailed Experimental Protocols

The following are representative protocols for the synthesis and a key reaction of ferrocene, suitable for a laboratory setting.

Synthesis of Ferrocene from Cyclopentadiene and Potassium Hydroxide

This procedure is a common undergraduate experiment based on the in-situ generation of the cyclopentadienyl anion.

Materials:

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Potassium hydroxide (KOH), finely powdered

-

Cyclopentadiene (freshly "cracked" from dicyclopentadiene)

-

Dimethyl sulfoxide (DMSO)

-

6 M Hydrochloric acid (HCl)

-

Ice

Procedure:

-

Preparation of Cyclopentadienyl Anion: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), vigorously stir a mixture of finely powdered KOH (20 g) and 1,2-dimethoxyethane (DME, 50 mL).[26] To this slurry, add freshly distilled cyclopentadiene (4.25 mL) and continue stirring for 15 minutes to form the potassium this compound anion.[26]

-

Preparation of Iron(II) Chloride Solution: In a separate flask, dissolve finely powdered FeCl₂·4H₂O (5 g) in DMSO (20 mL) under a nitrogen atmosphere.[26][27]

-

Reaction: Add the FeCl₂/DMSO solution dropwise to the stirred potassium this compound slurry over a period of 30 minutes.[26] After the addition is complete, continue stirring for an additional 15 minutes.

-

Work-up and Isolation: Pour the dark reaction slurry into a beaker containing a mixture of crushed ice (80 g) and 6 M HCl (75 mL).[26][27] Stir the mixture thoroughly.

-

Purification: Collect the resulting orange precipitate (crude ferrocene) by vacuum filtration and wash it with several portions of water.[27] The crude product can be dried in the air and further purified by sublimation or recrystallization from hexane to yield orange crystals.[20]

Friedel-Crafts Acylation of Ferrocene

This reaction demonstrates the aromatic character of ferrocene.

Materials:

-

Ferrocene

-

Acetic anhydride

-

85% Phosphoric acid (H₃PO₄)

-

Ice

-

Sodium bicarbonate

Procedure:

-

Reaction Setup: In a round-bottom flask, combine ferrocene (1 g) and acetic anhydride (3.3 mL).[16][26]

-

Catalyst Addition: Carefully add 85% phosphoric acid (0.7 mL) to the mixture while stirring.[16]

-

Heating: Heat the reaction mixture on a hot water bath for 20 minutes with continuous stirring.[16]

-

Work-up: Pour the hot, dark mixture onto crushed ice (approx. 27 g).[16][26] Once the ice has melted, neutralize the solution carefully with solid sodium bicarbonate.

-

Isolation and Purification: Collect the brown precipitate (a mixture of acetylferrocene and unreacted ferrocene) by filtration, wash with water, and air dry.[16] The product, acetylferrocene, can be purified from the starting material by column chromatography on alumina or silica gel.[16]

Visualizing the Journey: Diagrams and Workflows

Historical Timeline of Ferrocene Discovery

Caption: Figure 1: Historical Timeline of Ferrocene Discovery.

General Workflow for Ferrocene Synthesis

Caption: Figure 2: General Workflow for Ferrocene Synthesis.

Ferrocene Structure: Proposed vs. Confirmed

Caption: Figure 3: Ferrocene Structure Elucidation.

References

- 1. History | OpenOChem Learn [learn.openochem.org]

- 2. Ferrocene - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Sandwich molecule – TUM – 150 Jahre Culture of excellence [150.tum.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. File:Kealy and Pauson synthesis of ferrocene.jpg - Wikimedia Commons [commons.wikimedia.org]

- 9. Fifty years since the ferrocene furore | Feature | Chemistry World [chemistryworld.com]

- 10. Research Collection | ETH Library [research-collection.ethz.ch]

- 11. researchgate.net [researchgate.net]

- 12. Kealy, T.J. and Pauson, P.L. (1951) A New Type of Organo-Iron Compound. Nature, 168, 1039-1040. - References - Scientific Research Publishing [scirp.org]

- 13. Video: Structure Determination of Ferrocene-an Organometallic Complex [jove.com]

- 14. nobelprize.org [nobelprize.org]

- 15. CV - Ernst Fischer | Lindau Mediatheque [mediatheque.lindau-nobel.org]

- 16. magritek.com [magritek.com]

- 17. uga-editions.com [uga-editions.com]

- 18. ias.ac.in [ias.ac.in]

- 19. researchgate.net [researchgate.net]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. chemistnotes.com [chemistnotes.com]

- 22. scienceinfo.com [scienceinfo.com]

- 23. Ferrocene | C5H5FeC5H5 | CID 10219726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. omlc.org [omlc.org]

- 25. The Organometallic HyperTextBook: Cyclopentadienyl (Cp) Ligands [ilpi.com]

- 26. azom.com [azom.com]

- 27. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Stability and Resonance of the Cyclopentadienide Anion

The this compound anion, [C₅H₅]⁻, is a cornerstone of organic and organometallic chemistry. Its exceptional stability, a direct consequence of its aromatic character, makes it a crucial ligand in catalysis and a building block in medicinal chemistry. This guide provides a comprehensive technical overview of the electronic structure, stability, and characterization of the this compound anion.

The Foundation of Stability: Aromaticity

The remarkable stability of the this compound anion is primarily attributed to its aromaticity. Aromatic compounds exhibit significantly lower energy and unique reactivity compared to their non-aromatic counterparts. The criteria for aromaticity are defined by Hückel's Rule, which states that a compound must be cyclic, planar, and fully conjugated, with a specific number of π electrons.

Hückel's Rule Criteria for Aromaticity:

-

Cyclic Structure: The molecule must contain a ring of atoms.

-

Planarity: All atoms in the ring must lie in the same plane to allow for effective overlap of p-orbitals.

-

Full Conjugation: Every atom in the ring must have a p-orbital that can participate in resonance.

-

4n+2 π Electrons: The cyclic π system must contain a total of 4n+2 electrons, where 'n' is a non-negative integer (e.g., 0, 1, 2, ...).

The this compound anion satisfies all these criteria.[1] It is a cyclic, planar molecule where each of the five carbon atoms is sp² hybridized and possesses a p-orbital perpendicular to the plane of the ring.[2][3] The system contains six π electrons—two from each of the two double bonds and two from the lone pair on the negatively charged carbon.[4][5] This electron count satisfies Hückel's rule for n=1 (4(1)+2 = 6 π electrons), confirming its aromatic nature.[2][6][7] This aromaticity is the key factor contributing to its enhanced stability compared to other carbanions.[8]

Resonance and Electron Delocalization

The stability of the this compound anion is further explained by resonance theory. The negative charge is not localized on a single carbon atom but is delocalized over all five carbon atoms in the ring through the π system.[9][10] This delocalization distributes the charge, leading to a more stable species. The anion is a resonance hybrid of five equivalent contributing structures, where the negative charge resides on each carbon atom in turn.[4][8]

This delocalization results in all carbon-carbon bonds having an equal length (approximately 1.39 Å), which is intermediate between a typical C-C single bond (~1.54 Å) and a C=C double bond (~1.34 Å).[7][11] This bond length equalization is a classic hallmark of an aromatic system.

Molecular Orbital (MO) Theory Perspective

Molecular orbital theory provides a more quantitative picture of the anion's stability. The five p-orbitals of the carbon atoms combine to form five π molecular orbitals: three bonding and two anti-bonding.[11][12] The six π electrons of the this compound anion completely fill the three lower-energy bonding molecular orbitals, leaving the higher-energy anti-bonding orbitals empty.[13][14] This closed-shell electron configuration is energetically favorable and accounts for the significant stability of the anion.[1]

Quantitative Data Summary

The stability of the this compound anion is reflected in several key quantitative measures, most notably the acidity of its conjugate acid, cyclopentadiene.

| Property | Compound | Value | Significance |

| pKa | Cyclopentadiene | ~16[15][16][17] | Exceptionally acidic for a hydrocarbon, due to the aromatic stabilization of its conjugate base (the this compound anion).[2][18] |

| Cyclopentane | >50[17][19] | Demonstrates the dramatic effect of potential aromaticity on C-H acidity. | |

| Cycloheptatriene | ~36[15] | The conjugate base is anti-aromatic (8 π electrons) and highly unstable, making the parent compound much less acidic. | |

| C-C Bond Length | This compound anion | ~1.39 Å[11] | Intermediate between single and double bonds, indicating electron delocalization. |

| Electron Affinity | Cyanocyclopentadienyl Radical | 2.7741 ± 0.0003 eV[20][21] | High electron affinity indicates the resulting anion is very stable. |

Experimental Protocols

The this compound anion is readily prepared by the deprotonation of cyclopentadiene. Due to the relatively high acidity of cyclopentadiene, a range of bases can be employed.[22][23]

Protocol: Synthesis of Sodium this compound (NaCp)

-

Materials: Dicyclopentadiene, mineral oil, sodium hydride (NaH, 60% dispersion in mineral oil), tetrahydrofuran (THF, anhydrous).

-

Cracking of Dicyclopentadiene: Dicyclopentadiene is thermally cracked by heating to its boiling point (~170 °C) and collecting the lower-boiling cyclopentadiene monomer (~41 °C) via fractional distillation. This must be done immediately before use as cyclopentadiene readily dimerizes back at room temperature.

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Anhydrous THF is added to the flask, followed by the sodium hydride dispersion. The freshly cracked cyclopentadiene is then added dropwise to the stirred suspension of NaH in THF at room temperature.

-

Reaction Progression: The reaction is exothermic, and hydrogen gas evolution is observed. The reaction is typically stirred for several hours to ensure complete deprotonation. The formation of the soluble sodium this compound results in a clear to pinkish solution.

-

Isolation: The resulting solution of NaCp in THF is often used directly for the synthesis of cyclopentadienyl complexes.[22] If isolation is required, the solvent can be removed under vacuum, though the salt is pyrophoric and must be handled under inert conditions.

The unique electronic and structural properties of the this compound anion are confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the D₅h symmetry of the anion, all five carbon atoms and all five hydrogen atoms are chemically equivalent. Consequently, the ¹³C NMR spectrum shows a single sharp signal, and the ¹H NMR spectrum also shows a single signal (a singlet).[10][16] This equivalence provides powerful evidence for the delocalization of the π electrons.

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is used to study the bonding within the anion and its complexes. The vibrational modes are characteristic of the symmetric pentagonal structure and are sensitive to interactions with counter-ions or metal centers in complexes.[24][25]

-

Photoelectron Spectroscopy: This technique directly probes the electronic structure of the anion. By measuring the energy required to detach an electron, the electron affinity of the corresponding cyclopentadienyl radical can be determined.[20][21] These experiments provide direct evidence for the stability of the anion's electronic configuration.

Role in Drug Development and Research

The cyclopentadienyl (Cp) ligand, derived from the anion, is ubiquitous in organometallic chemistry. Its ability to form stable "sandwich" or "half-sandwich" complexes with a wide range of transition metals has led to significant applications.[26] In recent years, these complexes have been explored as potential therapeutic agents.

-

Anticancer Agents: Metallocenes and other Cp-metal complexes, particularly those of molybdenum, cobalt, and ruthenium, have been investigated for their cytotoxic properties against cancer cell lines.[27][28] The stability of the M-Cp bond provides a robust scaffold, allowing for the systematic modification of other ligands to tune the complex's biological activity, lipophilicity, and stability in aqueous solutions.[28] Functionalization of the cyclopentadienyl ring itself has also been shown to be a crucial strategy for enhancing cytotoxic activity.[27]

Conclusion

The this compound anion exhibits exceptional stability, which is a direct result of its aromatic character as defined by Hückel's rule. This stability is manifested in the delocalization of its six π electrons over the five-membered ring, as described by resonance and molecular orbital theories. Quantitative data, such as the low pKa of cyclopentadiene, and spectroscopic evidence, like the single resonance in its NMR spectra, provide robust confirmation of its unique electronic structure. The principles governing the stability of the this compound anion are fundamental to modern chemistry and continue to be exploited in the design of novel catalysts and therapeutic agents.

References

- 1. grokipedia.com [grokipedia.com]

- 2. 4.3 Hückel’s Rule: Aromatic, Anti-aromatic and Non-aromatic Species – Organic Chemistry II [kpu.pressbooks.pub]

- 3. Khan Academy [khanacademy.org]

- 4. byjus.com [byjus.com]

- 5. quora.com [quora.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Aromatic Cyclopentadienyl Anion - Why Is It Aromatic? [quirkyscience.com]

- 8. Statement 1 Cyclopentadienyl anion is much more stable class 11 chemistry CBSE [vedantu.com]

- 9. brainly.com [brainly.com]

- 10. Draw the five resonance structures of the cyclopentadienyl anion. are all.. [askfilo.com]

- 11. Molecular Orbital Theory (MOT) [ebrary.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. brainly.com [brainly.com]

- 14. m.youtube.com [m.youtube.com]

- 15. homework.study.com [homework.study.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Solved Explain why cyclopentadiene (pKa 16) is many orders | Chegg.com [chegg.com]

- 18. quora.com [quora.com]

- 19. Cyclopentane has pKₐ = 50, whereas cyclopentadiene has pKₐ =... | Study Prep in Pearson+ [pearson.com]

- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 23. Cyclopentadiene - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·Ùاع رساÙ٠عÙÙÙ Ù ÙÙاÙر٠- Vibrational spectra and structure of the cyclopentadienyl-anion (Cpâ), the pentamethylcyclopentadienyl-anion (Cp*â) and of alkali metal cyclopentadienyls CpM and Cp*M (M=Li, Na, K) [search.isc.ac]

- 26. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 27. Cyclopentadienyl-Based Anticancer Drugs: Improvement of Cytotoxic Activity through Functionalisation of the π Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Preparation of Cyclopentadienide Salts for Organometallic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclopentadienide salts are fundamental reagents in organometallic chemistry, serving as the primary source for the cyclopentadienyl (Cp) ligand. The exceptional stability of the cyclopentadienyl anion (C₅H₅⁻) is attributed to its aromaticity; it is a planar, cyclic, conjugated system with 6 π-electrons, satisfying Hückel's rule.[1][2] This inherent stability makes the methylene protons of its conjugate acid, cyclopentadiene (C₅H₆), unusually acidic for a hydrocarbon, with a pKa of approximately 16.[1][2] This acidity allows for deprotonation by a variety of bases to form the stable this compound anion.[1][2] These salts are indispensable precursors for the synthesis of a vast array of organometallic compounds, including metallocenes like ferrocene, which are cornerstones of the field.[1][3] This guide provides a comprehensive overview of the preparation of common this compound salts, focusing on detailed experimental protocols, quantitative data, and reaction pathways.

The Precursor: Preparation of Monomeric Cyclopentadiene

At room temperature, cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form the more stable dimer, dicyclopentadiene (DCPD).[1][4] To be used in synthesis, the monomer must be regenerated from the commercially available dimer. This is achieved through a retro-Diels-Alder reaction, a process commonly referred to as "cracking."

The cracking of dicyclopentadiene is a thermal decomposition that is typically performed by heating the dimer to its boiling point (around 170 °C) and distilling the much lower-boiling monomer (boiling point 40-42 °C) as it forms.[4][5] The monomer is thermally unstable and will begin to dimerize again over a period of hours at room temperature.[4] Therefore, it should be kept cold (on ice or at -20 °C) and used as soon as possible after preparation.[1][4]

Experimental Protocol: Cracking of Dicyclopentadiene

-

Apparatus Setup: Assemble a fractional distillation apparatus. Place 20 mL of dicyclopentadiene into a 100 mL round-bottom flask.[4] To facilitate a smooth reaction, the setup can be heated with an electric heating mantle.[4] The receiving flask should be cooled in an ice bath to prevent the newly formed cyclopentadiene from dimerizing.

-

Heating and Distillation: Heat the dicyclopentadiene to a brisk reflux. The temperature at the head of the distillation column should be maintained between 40-42 °C, the boiling point of the monomeric cyclopentadiene.[4]

-

Collection: Collect the distilled cyclopentadiene monomer in the cooled receiving flask. The monomer is a colorless liquid.

-

Storage and Use: The freshly prepared cyclopentadiene should be stored on ice and used promptly, as significant dimerization occurs within hours at room temperature.[4]

References

Spectroscopic Characterization of the Cyclopentadienide Anion: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The cyclopentadienide anion (Cp⁻), a cornerstone of organometallic chemistry, is a five-membered aromatic ring with the formula [C₅H₅]⁻. Its unique electronic structure and bonding properties make it a crucial ligand in a vast array of chemical complexes, some of which are integral to catalytic processes and drug development. A thorough understanding of its spectroscopic characteristics is paramount for identifying and characterizing these complexes. This technical guide provides a comprehensive overview of the spectroscopic signature of the this compound anion, detailing the experimental protocols required for its characterization and presenting key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the formation and purity of the this compound anion. Due to the delocalization of the negative charge and the resulting aromaticity, all five carbon atoms and all five hydrogen atoms are chemically equivalent. This leads to remarkably simple NMR spectra.

Data Presentation

Table 1: NMR Spectroscopic Data for the this compound Anion

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity |

| ¹H | THF-d₈ | 5.69 | Singlet |

| ¹³C | THF-d₈ | 103.4 | Singlet |

Note: Chemical shifts can vary slightly depending on the counter-ion (e.g., Li⁺, Na⁺, K⁺) and concentration.

Experimental Protocol: NMR Sample Preparation of Sodium this compound

Given the air and moisture sensitivity of the this compound anion, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Materials:

-

Sodium this compound (NaCp)

-

Deuterated tetrahydrofuran (THF-d₈), dried and degassed

-

NMR tube with a J. Young valve or a sealed NMR tube

-

Gastight syringe

-

Septa

Procedure:

-

Inert Atmosphere: Ensure the NMR tube and all glassware are thoroughly dried and purged with an inert gas.

-

Sample Dissolution: In a glovebox or under a positive pressure of inert gas, weigh approximately 10-20 mg of sodium this compound directly into the NMR tube.

-

Solvent Addition: Using a gastight syringe, add approximately 0.6 mL of dried and degassed THF-d₈ to the NMR tube.

-

Sealing: Securely seal the NMR tube with a J. Young valve or by flame-sealing. If using a septum-capped tube, wrap the cap securely with Parafilm.

-

Homogenization: Gently agitate the tube to ensure complete dissolution of the sodium this compound.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra. A single scan is often sufficient for the ¹H spectrum due to the high symmetry and signal intensity.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the this compound anion. The D₅h symmetry of the planar anion results in specific, observable IR-active vibrational modes.

Data Presentation

Table 2: Key Infrared Vibrational Frequencies for the this compound Anion

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 | C-H stretch | Medium |

| ~1450 | C-C stretch | Strong |

| ~1010 | C-H in-plane bend | Medium |

| ~750 | C-H out-of-plane bend | Strong |

Note: These are approximate values and can be influenced by the solid-state packing, counter-ion, and sample preparation method.

Experimental Protocol: Solid-State IR Spectroscopy (KBr Pellet)

Materials:

-

Sodium this compound (NaCp)

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press

-

Glovebox

Procedure:

-

Drying: Thoroughly dry the KBr powder in an oven at >100 °C for several hours and cool under vacuum. Store in a desiccator inside a glovebox.

-

Sample Preparation (in a glovebox):

-

Place a small amount of dried KBr (approx. 100-200 mg) into an agate mortar.

-

Add a small amount of sodium this compound (approx. 1-2 mg). The ratio of KBr to sample should be roughly 100:1.

-

Gently grind the mixture until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to the die of a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Quickly transfer the pellet to the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be taken for reference.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the π-system of the aromatic this compound anion.

Data Presentation

Table 3: UV-Vis Absorption Data for the this compound Anion

| Solvent | λ_max (nm) | Molar Absorptivity (ε) [M⁻¹cm⁻¹] | Electronic Transition |

| Tetrahydrofuran (THF) | ~290-300 | ~3000 | π → π* |

Note: The exact position and intensity of the absorption maximum can be influenced by the solvent and the counter-ion.

Experimental Protocol: UV-Vis Spectroscopy of a Sodium this compound Solution

Materials:

-

Sodium this compound (NaCp)

-

Tetrahydrofuran (THF), spectroscopy grade, dried and degassed

-

Quartz cuvette with a septum-sealed cap or a specially designed air-tight cuvette

-

Gastight syringes

-

Schlenk flask

Procedure:

-

Solution Preparation (under inert atmosphere):

-

In a glovebox or using a Schlenk line, prepare a stock solution of sodium this compound in dry, degassed THF. A typical concentration for UV-Vis analysis is in the range of 10⁻⁴ to 10⁻³ M.

-

-

Cuvette Preparation:

-

Thoroughly dry a quartz cuvette and purge it with an inert gas.

-

Seal the cuvette with a septum cap.

-

-

Sample Transfer:

-

Using a gastight syringe, transfer the sodium this compound solution from the Schlenk flask to the sealed cuvette.

-

Similarly, prepare a reference cuvette containing only the dry, degassed THF.

-

-

Spectrum Acquisition:

-

Place the sample and reference cuvettes in the spectrophotometer.

-

Record the UV-Vis spectrum, typically from 200 to 800 nm.

-

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

Molecular Orbital Diagram and Electronic Transitions

The aromaticity of the this compound anion arises from its planar, cyclic, conjugated system containing 6 π-electrons, following Hückel's rule (4n+2, where n=1). The five atomic p-orbitals combine to form five molecular orbitals: one bonding (ψ₁), two degenerate bonding (ψ₂ and ψ₃), and two degenerate anti-bonding (ψ₄* and ψ₅*).

This guide provides the foundational spectroscopic data and experimental procedures necessary for the robust characterization of the this compound anion. Adherence to rigorous air-free techniques is critical for obtaining high-quality, reproducible data. The provided spectroscopic signatures serve as a reliable reference for researchers in organometallic synthesis and drug development.

Cyclopentadienide: A Comprehensive Technical Guide for Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentadienide (Cp) anion, a cornerstone of organometallic chemistry, has proven to be an exceptionally versatile and indispensable ligand in coordination chemistry. Its unique electronic and steric properties, arising from its aromatic nature and diverse substitution possibilities, have led to the development of a vast array of metal complexes with significant applications in catalysis, materials science, and medicine. This in-depth technical guide provides a thorough examination of the this compound ligand, covering its fundamental electronic structure, bonding modalities, and its role in the synthesis and reactivity of iconic metallocenes such as ferrocene, titanocene dichloride, and zirconocene dichloride. Detailed experimental protocols for the synthesis of key cyclopentadienyl complexes are provided, alongside a comprehensive summary of their structural and spectroscopic data. This guide aims to serve as a critical resource for researchers and professionals engaged in the exploration and application of cyclopentadienyl-based coordination compounds.

Introduction: The Enduring Legacy of the this compound Ligand

Since the serendipitous discovery of ferrocene in 1951, the this compound ligand has captivated the imagination of chemists worldwide. This aromatic anion, with the formula [C₅H₅]⁻, is formed by the deprotonation of cyclopentadiene. Its planarity, cyclic structure, and possession of six π-electrons fulfill Hückel's rule of aromaticity, bestowing it with remarkable stability. This inherent stability, coupled with its ability to form strong covalent bonds with a wide range of metals across the periodic table, has established the Cp ligand as a premier "spectator" ligand in organometallic chemistry. It effectively stabilizes the metal center, allowing for a rich and varied chemistry to be explored at the metallic core.

The versatility of the this compound ligand is further enhanced by the ease with which its periphery can be functionalized. The introduction of various substituents onto the cyclopentadienyl ring allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, a critical aspect in the design of catalysts with high activity and selectivity. This guide will delve into the core principles of this compound coordination chemistry, providing the necessary technical details for both seasoned researchers and those new to the field.

Electronic Structure and Bonding

The foundational understanding of this compound's role as a ligand lies in its molecular orbital (MO) diagram. The five p-orbitals of the planar, D₅h symmetric cyclopentadienyl anion combine to form five π molecular orbitals. These orbitals are grouped into three energy levels: a single, lowest-energy bonding orbital (a₁), a pair of degenerate bonding orbitals (e₁), and a pair of degenerate anti-bonding orbitals (e₂). The six π-electrons of the this compound anion occupy the three bonding molecular orbitals (a₁ and e₁), resulting in a stable, closed-shell electronic configuration.

The interaction between the metal d-orbitals and the π-system of the this compound ligand gives rise to the characteristic bonding in these complexes. The hapticity of the ligand, denoted by η (eta), describes the number of contiguous atoms of the ligand that are bonded to the metal center. While several bonding modes are known, the vast majority of cyclopentadienyl complexes exhibit an η⁵-coordination.

-

η⁵ (Pentahapto): This is the most common and stable bonding mode, where all five carbon atoms of the cyclopentadienyl ring are equidistant from the metal center. This creates a highly stable "sandwich" or "half-sandwich" structure. The bonding arises from the overlap of the ligand's a₁ and e₁ molecular orbitals with the metal's s, p, and d orbitals.

-

η³ (Trihapto): In some instances, the cyclopentadienyl ligand can "slip," bonding to the metal through only three of its carbon atoms in an allyl-like fashion. This mode is often an intermediate in ligand substitution reactions.

-

η¹ (Monohapto): The rarest of the bonding modes, where the this compound ligand is bound to the metal through a single carbon atom via a σ-bond. This is more commonly observed for main group elements.

Key Classes of Cyclopentadienyl Complexes

The versatility of the this compound ligand has given rise to several important classes of organometallic compounds.

-

Metallocenes (Cp₂M): These are "sandwich" complexes where a central metal atom is situated between two parallel cyclopentadienyl rings. Ferrocene ([Fe(Cp)₂]) is the archetypal metallocene.

-

Bent Metallocenes (Cp₂MXₙ): In these complexes, the two Cp rings are not parallel but are tilted with respect to each other, with additional ligands (X) coordinated to the metal. Titanocene dichloride ([Ti(Cp)₂Cl₂]) and zirconocene dichloride ([Zr(Cp)₂Cl₂]) are prominent examples.

-

Half-Sandwich or Piano Stool Complexes (CpMLₙ): These complexes feature a single cyclopentadienyl ligand, with other ligands (L) occupying the remaining coordination sites around the metal.

Data Presentation: Structural and Spectroscopic Properties

The following tables summarize key quantitative data for ferrocene, titanocene dichloride, and zirconocene dichloride, providing a basis for comparison and analysis.

Table 1: Selected Bond Lengths and Angles

| Compound | M-C (Å) | C-C (in Cp ring) (Å) | M-Cl (Å) | Cl-M-Cl (°) | Cp(centroid)-M-Cp(centroid) (°) | Reference(s) |

| Ferrocene ([Fe(Cp)₂]) | 2.049 (avg) | 1.419 (avg) | N/A | N/A | 180 | |

| Titanocene Dichloride ([Ti(Cp)₂Cl₂]) | 2.37 (avg) | - | 2.364 | 94.5 | 131 | |

| Zirconocene Dichloride ([Zr(Cp)₂Cl₂]) | 2.50 (avg) | - | 2.44 | 97.1 | 128 |

Note: Bond lengths and angles can vary slightly depending on the crystalline form and the method of determination.

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Reference(s) |

| Ferrocene ([Fe(Cp)₂]) | ~4.15 (s, 10H) | ~68.2 | ~3100 (C-H stretch), ~1410, ~1108, ~1005, ~811 (ring modes), ~478, ~492 (Fe-Cp stretch) | |

| Titanocene Dichloride ([Ti(Cp)₂Cl₂]) | ~6.58 (s, 10H) | ~121.3 | ~3100 (C-H stretch), ~1440, ~1020, ~820 (ring modes), ~420 (Ti-Cp stretch) | |

| Zirconocene Dichloride ([Zr(Cp)₂Cl₂]) | ~6.53 (s, 10H) | ~116.8 | ~3100 (C-H stretch), ~1440, ~1015, ~815 (ring modes), ~400 (Zr-Cp stretch) |

Note: NMR chemical shifts can vary depending on the solvent used. IR bands are approximate and represent the most characteristic vibrations.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of sodium this compound and ferrocene, two fundamental procedures in the exploration of cyclopentadienyl chemistry.

Synthesis of Sodium this compound (NaCp)

Sodium this compound is a common and versatile reagent for the introduction of the Cp ligand.

Materials:

-

Dicyclopentadiene

-

Sodium metal

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Schlenk line and glassware

-

Magnetic stirrer and stir bar

-

Oil bath

Procedure:

-

Cracking of Dicyclopentadiene: Freshly distilled cyclopentadiene is required as it readily dimerizes at room temperature. Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (~170 °C). The dimer will undergo a retro-Diels-Alder reaction to yield the monomer, which is then distilled (b.p. 40-42 °C). Collect the cyclopentadiene monomer in a flask cooled in an ice bath and use it immediately.

-

Preparation of Sodium Sand: Under an inert atmosphere (nitrogen or argon), place sodium metal in a Schlenk flask containing anhydrous toluene. Heat the mixture until the sodium melts, then stir vigorously to create a fine dispersion. Allow the mixture to cool while stirring to form sodium sand. Decant the toluene and wash the sodium sand with anhydrous hexane.

-

Reaction: To the flask containing the sodium sand under an inert atmosphere, add anhydrous THF. Cool the flask in an ice bath. Slowly add the freshly distilled cyclopentadiene dropwise to the stirred suspension of sodium in THF. A vigorous reaction with the evolution of hydrogen gas will occur. The reaction mixture will turn pink, indicating the formation of the sodium this compound anion.

-

Isolation: After the addition is complete and the evolution of hydrogen has ceased, the reaction mixture can be used in situ as a solution of NaCp in THF. Alternatively, the solvent can be removed under vacuum to yield sodium this compound as a white to pink solid, which should be stored under an inert atmosphere.

Synthesis of Ferrocene ([Fe(Cp)₂])

This procedure describes a common laboratory-scale synthesis of ferrocene from iron(II) chloride and sodium this compound.

Materials:

-

Iron(II) chloride (anhydrous)

-

Sodium this compound (prepared as in 5.1 or as a solution in THF)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Anhydrous diethyl ether

-

6 M Hydrochloric acid

-

Petroleum ether or hexane

-

Schlenk line and glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of Iron(II) Chloride Solution: Under an inert atmosphere, dissolve anhydrous iron(II) chloride in anhydrous DMSO in a Schlenk flask.

-

Reaction: To a stirred solution of sodium this compound in THF (cooled in an ice bath) under an inert atmosphere, add the solution of iron(II) chloride in DMSO dropwise. A dark, slurry-like precipitate will form. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Pour the reaction mixture into a beaker containing a mixture of crushed ice and 6 M hydrochloric acid. Stir the mixture well to neutralize any unreacted base and dissolve inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with several portions of petroleum ether or hexane. The organic layer will be orange.

-

Purification: Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation to yield crude ferrocene as an orange solid.

-

Sublimation: Ferrocene can be purified by sublimation. Gently heat the crude product under vacuum. The pure ferrocene will sublime as orange crystals on a cold finger or the cooler parts of the sublimation apparatus.

Applications in Catalysis and Beyond

The impact of cyclopentadienyl complexes on the field of catalysis has been profound.

-

Ziegler-Natta Polymerization: Zirconocene dichloride, when activated with a co-catalyst such as methylaluminoxane (MAO), forms a highly active catalyst for the polymerization of olefins. The ability to modify the substituents on the cyclopentadienyl rings allows for precise control over the stereochemistry of the resulting polymer, enabling the production of isotactic or syndiotactic polypropylene.

-

Organic Synthesis: Titanocene dichloride and its derivatives are valuable reagents in organic synthesis. For example, the Tebbe reagent and Petasis reagent, both derived from titanocene dichloride, are used for olefination reactions.

-

Asymmetric Catalysis: The development of chiral cyclopentadienyl ligands has been a major focus in recent years. These ligands, when coordinated to metals such as rhodium and iridium, have enabled a wide range of enantioselective transformations, which are of critical importance in the pharmaceutical industry.

-

Materials Science: The unique electronic properties of metallocenes, particularly ferrocene, have led to their incorporation into polymers and other materials to impart redox activity, thermal stability, and other desirable characteristics.

Conclusion

The this compound ligand, with its rich history and ever-expanding scope of applications, remains a central player in the field of coordination chemistry. Its unique combination of stability, versatility, and tunability ensures its continued relevance in the development of new catalysts, materials, and therapeutic agents. This guide has provided a comprehensive overview of the fundamental principles, key data, and practical methodologies associated with this compound chemistry, with the aim of empowering researchers to further explore and exploit the remarkable potential of this exceptional ligand.

Theoretical Underpinnings of Cyclopentadienide's Aromaticity: A Molecular Orbital Perspective

For Immediate Release

A deep dive into the theoretical calculations of the molecular orbitals of the cyclopentadienide anion, a cornerstone of organometallic chemistry and a classic example of aromaticity. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive overview of the Hückel method and group theory as applied to this archetypal aromatic system.

The this compound anion (C₅H₅⁻), a planar, cyclic molecule with 6 π-electrons, is a textbook case of aromaticity, a property that imparts significant stability.[1][2] Understanding the arrangement and energies of its molecular orbitals is crucial for predicting its reactivity and its behavior as a ligand in organometallic complexes.[3] This guide elucidates the theoretical methods used to calculate these orbitals, presenting the data in a clear, comparative format.

Unveiling the π-System: The Hückel Method

The Hückel molecular orbital (HMO) theory, proposed by Erich Hückel in 1930, offers a powerful yet straightforward method for determining the energies of π molecular orbitals in conjugated systems.[4] This method is built on a set of simplifying assumptions, making it a valuable educational and predictive tool.[4][5] For hydrocarbons, the atomic connectivity is the primary input, with empirical parameters α (the energy of an electron in a 2p orbital) and β (the interaction energy between two adjacent 2p orbitals) used to express the orbital energies.[4]

Applying the Hückel method to the this compound anion yields a set of five π molecular orbitals. The energies of these orbitals are given by the general formula for a cyclic polyene:

Ek = α + 2βcos(2kπ/n)

where n is the number of carbon atoms (5 for this compound) and k = 0, ±1, ±2, ...

The resulting energy levels for the this compound anion are summarized in the table below. The six π-electrons of the anion fill the three bonding molecular orbitals, leaving the antibonding orbitals empty, which is a key characteristic of its aromatic stability.[1][2]

A Visual Mnemonic: The Frost Circle

A simple graphical method for determining the relative energies of molecular orbitals in cyclic, planar molecules is the Frost circle.[6][7] By inscribing a regular pentagon (representing the five carbon atoms) with one vertex pointing down inside a circle, the vertices of the polygon correspond to the relative energy levels of the π molecular orbitals.[8][9] Vertices below the horizontal diameter of the circle represent bonding orbitals, those on the diameter are non-bonding, and those above are antibonding.[10]

A Rigorous Approach: Group Theory and Symmetry Adapted Linear Combinations

For a more rigorous description of the molecular orbitals that includes their symmetry properties, group theory is employed. The this compound anion belongs to the D₅h point group.[11][12] The five p-orbitals perpendicular to the molecular plane form a basis for a reducible representation, which can be decomposed into irreducible representations that correspond to the symmetries of the molecular orbitals.

The application of the projection operator method allows for the determination of the symmetry-adapted linear combinations (SALCs) of the atomic p-orbitals that form the molecular orbitals.[13][14] This method systematically generates the wavefunctions for each molecular orbital, revealing their nodal properties and symmetry labels.[11]

Quantitative and Qualitative Molecular Orbital Data

The following table summarizes the key quantitative and qualitative data for the π molecular orbitals of the this compound anion as determined by the Hückel method and group theory.

| Molecular Orbital | Hückel Energy Level | Degeneracy | Number of Nodes | Symmetry (D₅h) | Character |

| ψ₁ | α + 2β | 1 | 0 | a₂" | Bonding |

| ψ₂, ψ₃ | α + 0.618β | 2 | 1 | e₁" | Bonding |

| ψ₄, ψ₅ | α - 1.618β | 2 | 2 | e₂" | Antibonding |

Methodologies

The theoretical "experiments" to determine the molecular orbitals of the this compound anion primarily involve two computational protocols:

-

Hückel Molecular Orbital Theory: This method involves constructing a secular determinant for the π-system and solving it to obtain the energy levels and coefficients of the atomic orbitals for each molecular orbital. The key assumptions are the neglect of electron-electron repulsion and the setting of all overlap integrals between different atomic orbitals to zero.[4]

-

Group Theory and Projection Operator Method: This protocol begins with the identification of the molecule's point group (D₅h for this compound).[11][12] A basis set (the five p-orbitals) is chosen, and the characters of the reducible representation generated by the symmetry operations of the point group acting on this basis are determined. This reducible representation is then decomposed into its constituent irreducible representations. Finally, the projection operator for each irreducible representation is applied to an initial atomic orbital to generate the symmetry-adapted linear combinations of atomic orbitals that constitute the molecular orbitals.[11][13]

Visualizing the Molecular Orbitals

The logical relationship and energy levels of the this compound molecular orbitals can be visualized as follows:

Caption: Energy level diagram of this compound π molecular orbitals.

The following diagram illustrates the workflow for determining the molecular orbitals using group theory:

Caption: Workflow for determining molecular orbitals using group theory.

References

- 1. brainly.com [brainly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemtube3d.com [chemtube3d.com]

- 4. Hückel method - Wikipedia [en.wikipedia.org]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. Draw a Frost circle for the cyclopentadienyl cation and compare i... | Study Prep in Pearson+ [pearson.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Solved Using the Frost circle method (polygon method) | Chegg.com [chegg.com]

- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 10. Frost Circle - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. Solved Question 2 (Point group, SALC, descent in symmetry) | Chegg.com [chegg.com]

- 13. troglerlab.ucsd.edu [troglerlab.ucsd.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of Substituted Cyclopentadienide Ligands for Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals